molecular formula C7H6ClNO2 B1612242 3-Chloro-5-methoxyisonicotinaldehyde CAS No. 905563-83-9

3-Chloro-5-methoxyisonicotinaldehyde

Cat. No.: B1612242
CAS No.: 905563-83-9
M. Wt: 171.58 g/mol
InChI Key: SDUCMQMOWRBUSX-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyisonicotinaldehyde is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol It is a derivative of isonicotinaldehyde, featuring a chloro and a methoxy group at the 3 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxyisonicotinaldehyde typically involves the chlorination and methoxylation of isonicotinaldehyde. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by methoxylation using methanol in the presence of a base like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxyisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

3-Chloro-5-methoxyisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methoxyisonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of chloro and methoxy groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-chloro-5-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUCMQMOWRBUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609287
Record name 3-Chloro-5-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905563-83-9
Record name 3-Chloro-5-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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